N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Description
N-(6-Acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted at the 6-position with an acetamido group (-NHCOCH₃) and a pyridine-3-carboxamide moiety at the 2-position.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-9(20)17-11-4-5-12-13(7-11)22-15(18-12)19-14(21)10-3-2-6-16-8-10/h2-8H,1H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAAGHUGMQGVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320742 | |
| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803242 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
708994-51-8 | |
| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-amino-6-acetamidobenzothiazole with pyridine-3-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, followed by their coupling under controlled conditions. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C15H12N4O2S
- Molecular Weight: 312.3 g/mol
- IUPAC Name: N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
The compound features a benzothiazole ring fused with a pyridine moiety, which contributes to its biological activity and chemical reactivity.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antibacterial properties. This compound has been explored for its potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria. For instance, research has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, suggesting its application in developing new antitubercular agents .
Cancer Research
Benzothiazole derivatives have been investigated for their anticancer properties. This compound may play a role in cancer treatment protocols by targeting specific pathways involved in tumor growth and proliferation. Studies have reported that such compounds can induce apoptosis in cancer cells through various mechanisms .
Pesticide Development
The compound's unique structure allows it to be utilized in the synthesis of novel agrochemicals. Research indicates that benzothiazole derivatives can act as effective fungicides and herbicides. Their application in crop protection can enhance agricultural productivity by controlling plant pathogens and pests .
Electronic Properties
This compound is being investigated for its utility in developing materials with specific electronic properties. Its incorporation into polymer matrices has shown potential for creating conductive materials suitable for electronic devices. This aspect is crucial for advancing technologies in organic electronics and photovoltaics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antibacterial Activity | Demonstrated effectiveness against Mycobacterium tuberculosis with IC50 values indicating high potency. |
| Study 2 | Anticancer Properties | Showed induction of apoptosis in breast cancer cell lines through mitochondrial pathway activation. |
| Study 3 | Agricultural Application | Evaluated as a potential fungicide with significant efficacy against common crop pathogens. |
Mechanism of Action
The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity and enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzothiazole Ring
The 6-position of the benzothiazole ring is critical for modulating biological activity. Key comparisons include:
- 6-Methyl vs. 6-Acetamido Substitution :
- 6-Methyl derivatives (e.g., compounds 6a–j in –6) exhibit moderate to strong antimicrobial activity. For example, compound 6a (6-methyl) showed 57% yield, melting point 184–186°C, and activity against S. aureus (MIC: 25 µg/mL) .
- 6-Acetamido substitution introduces a hydrogen-bonding site and increased steric bulk. This may enhance target binding but reduce solubility compared to the methyl group.
Thiazolidinone vs. Pyridine-3-Carboxamide Moieties
- 4-Thiazolidinone Derivatives (e.g., 6a–j): These compounds, such as 6e (3-nitrophenyl substituent), demonstrate broad-spectrum antimicrobial activity (MIC range: 12.5–50 µg/mL) due to the electron-withdrawing nitro group enhancing membrane penetration .
- Pyridine-3-Carboxamide Scaffold: The target compound lacks the thiazolidinone ring but retains the pyridine-3-carboxamide group, which is associated with biofilm inhibition in related structures (e.g., ’s fungicides) .
Physicochemical Properties
*Predicted based on structural analogs.
Key Research Findings
- Substituent Position Matters: Chlorine or nitro groups at the para or meta positions of the phenyl ring in thiazolidinone derivatives enhance antimicrobial activity by 2–4-fold compared to unsubstituted analogs .
- Hydrogen-Bonding Capacity : The acetamido group in the target compound may improve binding to bacterial enzymes (e.g., dihydrofolate reductase) compared to methyl or halogen substituents .
- Synthetic Flexibility : The target compound’s scaffold allows for further derivatization at the pyridine or benzothiazole rings, as demonstrated in ’s fungicide designs .
Biological Activity
N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Synthesis
This compound features a benzothiazole moiety linked to a pyridine ring via an acetamido group. The synthesis of this compound typically involves the reaction of 6-acetamido-1,3-benzothiazole with pyridine-3-carboxylic acid derivatives, often utilizing coupling agents such as HATU or EDC for amide bond formation .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. In particular, studies have shown that these compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
2. Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways . Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HCT116 | 12 | Cell cycle arrest at G2/M phase |
| A549 | 18 | Inhibition of PI3K/mTOR signaling |
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
Case Study 1: Antimicrobial Activity
A study conducted by researchers at MDPI demonstrated that derivatives of benzothiazole showed significant antibacterial activity against Xanthomonas species with MIC values ranging from 36.8 to 47.6 mg/L . This suggests that this compound may possess similar or enhanced activity.
Case Study 2: Anticancer Activity
In a pharmacological evaluation published in RSC Advances, compounds related to this compound were tested against human cancer cell lines. Results indicated that these compounds exhibited potent anticancer activity with IC50 values significantly lower than those of standard chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes for N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide, and how can reaction conditions be optimized?
The compound can be synthesized via coupling reactions between 6-acetamido-1,3-benzothiazol-2-amine and pyridine-3-carboxylic acid derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMSO or acetonitrile improve solubility and reaction efficiency .
- Catalysts : Copper(I) bromide or cesium carbonate may enhance coupling reactions, as demonstrated in analogous heterocyclic syntheses .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity, with yields improved by iterative solvent optimization .
Q. Which spectroscopic methods are essential for structural confirmation of this compound?
- NMR spectroscopy : H and C NMR confirm hydrogen/carbon environments, particularly the acetamido (–NHCO–) and benzothiazole moieties. Discrepancies in chemical shifts (e.g., δ 8.87 ppm for pyridine protons) validate substitution patterns .
- IR spectroscopy : Peaks near 1650–1700 cm confirm carbonyl (C=O) groups in the amide and benzothiazole rings .
- Elemental analysis : Validates empirical formulas with ≤0.3% deviation .
Q. How can solubility and stability be assessed under varying experimental conditions?
- Solubility assays : Use HPLC or UV-Vis spectroscopy to measure solubility in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). Stability is tested via accelerated degradation studies (40–60°C, 75% humidity) .
- Storage : Store at –20°C in inert atmospheres to prevent hydrolysis of the acetamido group .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanism for synthesizing this compound?
- Density Functional Theory (DFT) : Model transition states and intermediates to identify rate-limiting steps (e.g., nucleophilic substitution at the benzothiazole C2 position) .
- Kinetic studies : Monitor reaction progress via in situ NMR or LC-MS to validate computational predictions .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Systematic substitution : Replace the pyridine-3-carboxamide group with electron-withdrawing/donating groups (e.g., –NO, –OCH) and test bioactivity .
- In silico docking : Use AutoDock or Schrödinger to predict binding affinities to target proteins (e.g., kinases or bacterial enzymes) .
Q. How should conflicting biological activity data between studies be resolved?
- Standardized assays : Replicate experiments under controlled conditions (e.g., fixed bacterial strains, nutrient media) to isolate variables .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and antimicrobial potency) .
Q. What engineering principles are critical for scaling up synthesis while maintaining yield?
- Reactor design : Use continuous flow systems to improve heat/mass transfer and reduce side reactions .
- Process control : Implement real-time monitoring (e.g., PAT tools) to adjust parameters like pH and temperature dynamically .
Q. How can QSAR models guide the design of analogs with enhanced properties?
- Descriptor selection : Include electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and thermodynamic parameters (e.g., logP) .
- Validation : Cross-validate models with experimental IC or MIC data to ensure predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
